molecular formula C9H10O B047241 2-Cyclopropylphenol CAS No. 10292-60-1

2-Cyclopropylphenol

Cat. No. B047241
CAS RN: 10292-60-1
M. Wt: 134.17 g/mol
InChI Key: VKTBILBRBSALKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Cyclopropylphenol and related compounds can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions. For instance, 2-arylphenols, closely related to 2-cyclopropylphenol, have been synthesized from aryl iodides and diazo compounds via Pd-catalyzed cross-coupling/aromatization, achieving moderate to excellent yields and even enantioselectivity in some cases (Yang et al., 2013). Similarly, cyclopropylcarboxylic acids and esters incorporating bromophenol moieties have been explored for their synthetic versatility and potential inhibitory effects on certain enzymes, demonstrating the cyclopropyl group's utility in synthesizing biologically active compounds (Boztaş et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-cyclopropylphenol and its derivatives is characterized by the presence of the cyclopropyl group attached to a phenol moiety. This structure can significantly influence the compound's reactivity and physical properties. For example, cyclopropenone derivatives have been studied for their reactivity and structural characteristics when interacting with metal chelates, demonstrating the cyclopropyl group's influence on the compound's overall behavior and stability (Foerstner et al., 2000).

Chemical Reactions and Properties

Cyclopropyl groups are known for their unique chemical reactivity, often participating in ring-opening reactions, cycloadditions, and serving as precursors to more complex structures. For instance, cyclopropenones have been employed in [3+2] cycloaddition reactions with alkynes to synthesize cyclopentadienones, showcasing the cyclopropyl group's versatility in constructing complex cyclic structures (Wender et al., 2006).

Scientific Research Applications

2-Cyclopropylphenol is a chemical compound with the molecular formula C9H10O and a molecular weight of 134.18 . It’s stored at temperatures between 2-8°C .

Phenolic compounds are natural bioactive molecules found mainly in plant tissues . They have shown interesting bioactivities, such as:

  • Antioxidant Activity : Phenolic compounds are considered antioxidants due to the donation of a hydrogen atom and/or an electron to free radicals, causing the break of chain reaction of oxidation . The antioxidant effect depends on the number and position of the hydroxyl groups .

  • Antimicrobial Activity : Phenolic compounds have been found to exhibit antimicrobial properties .

  • Anti-inflammatory Activity : They also have anti-inflammatory properties .

  • Antiproliferative Activity : Phenolic compounds have been associated with antiproliferative activities .

Phenolic compounds are natural bioactive molecules found mainly in plant tissues . They have shown interesting bioactivities, such as:

  • Antioxidant Activity : Phenolic compounds are considered antioxidants due to the donation of a hydrogen atom and/or an electron to free radicals, causing the break of chain reaction of oxidation . The antioxidant effect depends on the number and position of the hydroxyl groups .

  • Antimicrobial Activity : Phenolic compounds have been found to exhibit antimicrobial properties .

  • Anti-inflammatory Activity : They also have anti-inflammatory properties .

  • Antiproliferative Activity : Phenolic compounds have been associated with antiproliferative activities .

properties

IUPAC Name

2-cyclopropylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTBILBRBSALKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454529
Record name 2-cyclopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylphenol

CAS RN

10292-60-1
Record name 2-cyclopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Cyclopropylphenol
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2-Cyclopropylphenol
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2-Cyclopropylphenol
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2-Cyclopropylphenol
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2-Cyclopropylphenol

Citations

For This Compound
27
Citations
JR Van der Vecht, H Steinberg, TJ de Boer - Tetrahedron Letters, 1970 - Elsevier
… Surprisingly we find that 2-cyclopropylphenol 3 and Pb(OAc)4 (1.5 eq.) in dry chloroform yields within half an hour at least 50 $ of purified 2-acetoxy-2-cyclopropyl-3,5-cyclohexadien-l-…
Number of citations: 5 www.sciencedirect.com
P Riley, RP Hanzlik - Xenobiotica, 1994 - Taylor & Francis
… 2-Cyclopropylphenol (4) was synthesized from la using a sequence of nitration, reduction, … lead to the formation of a new metabolite (2-cyclopropylphenol, 4) which was not observed in …
Number of citations: 26 www.tandfonline.com
CJ Suckling, DC Nonhebel, L Brown… - Biochemical …, 1985 - portlandpress.com
… the formation of both 2-cyclopropylphenol and benzoic acid was … of benzoic acid but not of 2-cyclopropylphenol. Once again, 7-… responsible for the production of the 2-cyclopropylphenol. …
Number of citations: 13 portlandpress.com
KE Suckling, CG Smellie, I El Sayeed Ibrahim… - FEBS letters, 1982 - core.ac.uk
… However analysis of the acidic products obtained showed that the only phenolic product was 2-cyclopropylphenol as detected by HPLC and high resolution mass spectrometry (CgHtoO …
Number of citations: 9 core.ac.uk
MJ de Groot, GM Donne-Op den Kelder… - Chemical research in …, 1995 - ACS Publications
… , 4-cyclopropylphenol, and 2-cyclopropylphenol. A general mechanistic scheme was … rat liver microsomes was the formation of 2-cyclopropylphenol (a metabolite we would predict to be …
Number of citations: 22 pubs.acs.org
JR Hudlicky, J Hopkins-Hill, T Hudlicky - Synlett, 2011 - thieme-connect.com
… Small amounts of the 2-cyclopropylphenol generated during the protection led to further autocatalytic elimination. The acetonide was stable to degradation when kept as a solution in …
Number of citations: 3 www.thieme-connect.com
J Barluenga, FJ Fañanás, R Sanz… - Chemistry–A European …, 2005 - Wiley Online Library
… The main product of this reaction is 2-cyclopropylphenol (4) which is proposed to be formed by an intramolecular 5-exo carbolithiation reaction, which gives the lithiated …
A Gagnon, M Duplessis, L Fader - Organic Preparations and …, 2010 - Taylor & Francis
… 18 as the major metabolite with a small amount of 2-cyclopropylphenol 19 ( Scheme 2 ). To … , whereas treatment with BNF-RLM gave 2-cyclopropylphenol 19 as an additional metabolite. …
Number of citations: 122 www.tandfonline.com
IP Klimenko, VA Korolev, YV Tomilov… - Russian journal of …, 2006 - Springer
… of triplets at 1.81 ppm (CH, 3Jcis = 8.2, 3Jtrans = 5.4 Hz) and two multiplets at 0.97 and 0.65 ppm (CH2CH2), the product was assumed to have the structure of 2-cyclopropylphenol; …
Number of citations: 7 link.springer.com
CA Ocasio, TS Scanlan - Bioorganic & medicinal chemistry, 2008 - Elsevier
… Lithiation of 2 causes it to undergo an intramolecular carbolithiation/1,3-elimination reaction that gives rise to 2-cyclopropylphenol (3a). After generation of TIPS protected bromophenols …
Number of citations: 22 www.sciencedirect.com

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